5-Benzyl-2-chloropyridine physical and chemical properties
5-Benzyl-2-chloropyridine physical and chemical properties
An In-depth Technical Guide to 5-Benzyl-2-chloropyridine: Properties, Reactivity, and Applications
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. 5-Benzyl-2-chloropyridine is a heterocyclic building block that holds significant potential due to the unique electronic and steric properties conferred by its dual functionalities: a reactive chloropyridine core and a versatile benzyl substituent. This guide provides a detailed examination of its physical and chemical properties, predicted analytical characteristics, reactivity, and applications, offering field-proven insights for its strategic use in synthesis and drug discovery.
Molecular and Physicochemical Properties
5-Benzyl-2-chloropyridine is a solid at room temperature, classified as a combustible solid for storage purposes.[1][2] While specific experimental data for properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature, which is common for specialized reagents, its core characteristics can be summarized.[1][3]
Table 1: Core Physical and Chemical Identifiers for 5-Benzyl-2-chloropyridine
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀ClN | [1] |
| Molecular Weight | 203.67 g/mol | [1] |
| CAS Number | 149879-32-3 | [3] |
| Appearance | Solid | [1] |
| InChI Key | SFSNZWOWXYUDIO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | [2] |
| Predicted XlogP | 3.7 | [2] |
Predicted Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon (¹³C) NMR spectra are dictated by the two main structural motifs: the benzyl group and the 2-chloro-5-substituted pyridine ring.
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¹H NMR: The spectrum is expected to show distinct regions. The five protons of the phenyl ring will appear in the aromatic region, typically between δ 7.20-7.40 ppm . The precise splitting pattern may be complex due to overlapping signals. The benzylic methylene protons (-CH₂-) are anticipated to produce a singlet at approximately δ 4.10-4.20 ppm , a prediction supported by data from 2-benzylpyridine (δ 4.16 ppm) and 2-(4-chlorobenzyl)pyridine (δ 4.09 ppm).[4][5] The three protons on the pyridine ring will be deshielded and appear further downfield. Based on substituted pyridine analogs, the H6 proton (adjacent to nitrogen) is expected to be a doublet around δ 8.3-8.5 ppm , the H4 proton a doublet of doublets around δ 7.5-7.7 ppm , and the H3 proton a doublet around δ 7.2-7.4 ppm .[6]
-
¹³C NMR: The spectrum will show 10 unique carbon signals (as two pairs of phenyl carbons are equivalent). The benzylic -CH₂- carbon is expected around δ 40-45 ppm . The phenyl carbons will resonate in the δ 126-140 ppm range. The pyridine carbons are more complex due to the effects of the nitrogen and chlorine atoms. The C2 carbon, bonded to chlorine, will be significantly downfield, likely in the δ 150-155 ppm range. The other pyridine carbons (C3, C4, C5, C6) will appear between δ 120-150 ppm .
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Predicted values are based on analogous structures and general NMR principles.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl C-H (5H) | 7.20 - 7.40 (m) | 126.0 - 129.5 |
| Phenyl C (quat.) | - | ~138 |
| Benzylic -CH₂- | ~4.15 (s) | ~42 |
| Pyridine C3-H | ~7.3 (d) | ~124 |
| Pyridine C4-H | ~7.6 (dd) | ~139 |
| Pyridine C5-C (quat.) | - | ~135 |
| Pyridine C6-H | ~8.4 (d) | ~150 |
| Pyridine C2-Cl (quat.) | - | ~152 |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For 5-Benzyl-2-chloropyridine, the following absorption bands are anticipated:
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Aromatic C-H Stretch: A series of sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Peaks corresponding to the methylene (-CH₂-) group, expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region, characteristic of both the phenyl and pyridine rings.
-
C-N Stretch: A band in the 1300-1350 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the lower frequency region, typically between 700-800 cm⁻¹.[7]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 5-Benzyl-2-chloropyridine is expected to show a distinct molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks: one at m/z 203 and a smaller one at m/z 205 (the M+2 peak), with a relative intensity of approximately one-third.[8]
The most prominent fragment is anticipated to be from the loss of the benzyl radical, but more significantly, the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is a classic fragmentation pattern for benzyl-containing compounds.[9] Another likely fragmentation involves the loss of a chlorine atom, leading to a fragment at m/z 168.
Caption: Predicted major fragmentation pathways for 5-Benzyl-2-chloropyridine in EI-MS.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Benzyl-2-chloropyridine is governed by several key features: the electron-deficient pyridine ring, the labile chlorine atom at the C2 position, the nucleophilic pyridine nitrogen, and the benzylic C-H bonds.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles. This is the most important reaction pathway for this class of compounds, enabling the introduction of a wide array of functional groups. The electron-withdrawing nature of the ring nitrogen facilitates the attack at this position. Common nucleophiles include amines, alcohols, and thiols. This reactivity is the foundation for using 2-chloropyridines as scaffolds in medicinal chemistry.[10]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond is an excellent handle for modern cross-coupling reactions, allowing for the formation of C-C and C-N bonds with high precision. This versatility is crucial for building molecular complexity in drug discovery programs.[11]
-
Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.
-
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, creating substituted aminopyridines.
-
Stille Coupling: Reaction with organostannanes to create a C-C bond.
-
Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.[11]
Caption: Key reaction pathways for 5-Benzyl-2-chloropyridine.
N-Alkylation
The lone pair of electrons on the pyridine nitrogen atom is nucleophilic and can react with alkylating agents, such as methyl iodide or benzyl bromide, to form quaternary pyridinium salts.[7] This reaction modifies the electronic properties and solubility of the molecule.
Representative Synthetic Protocol
A plausible and efficient synthesis of 5-Benzyl-2-chloropyridine can be envisioned through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and typically proceeds in good yields.
Reaction: Coupling of 2-chloro-5-bromopyridine with benzylboronic acid pinacol ester.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-bromopyridine (1.0 equiv.), benzylboronic acid pinacol ester (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.).
-
Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃, 3.0 equiv.), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via cannula or syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Benzyl-2-chloropyridine.
Applications in Research and Drug Discovery
The true value of 5-Benzyl-2-chloropyridine lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Both the chloropyridine and benzyl motifs are privileged structures in medicinal chemistry.
-
Scaffold for Drug Candidates: The 2-chloropyridine core is present in numerous FDA-approved drugs.[12] The chlorine atom serves as a synthetic handle to introduce various pharmacophores via the coupling and substitution reactions described above.
-
Modulation of Physicochemical Properties: The benzyl group is often used to enhance lipophilicity, which can improve a compound's ability to cross cell membranes and increase its bioavailability.[7] Furthermore, the N-benzyl piperidine motif, a related structure, is frequently used to fine-tune efficacy and ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.[13]
-
Structure-Activity Relationship (SAR) Studies: By serving as a common starting material, 5-Benzyl-2-chloropyridine allows for the systematic modification of the pyridine ring at the C2 position. This enables chemists to rapidly generate a library of analogs to probe the SAR of a lead compound, a critical process in optimizing a drug's potency and selectivity.[14]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Benzyl-2-chloropyridine. Based on data for related compounds like 2-chloropyridine and 2-benzylpyridine, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][15] It is classified as a combustible solid.[1]
-
Toxicity: While specific toxicity data for this compound is not available, related compounds are harmful if swallowed, and can cause skin and eye irritation.[17] Assume the compound is hazardous and handle accordingly.
References
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PubChemLite. (n.d.). 5-benzyl-2-chloropyridine (C12H10ClN). Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT). Retrieved from [Link]
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NIST WebBook. (n.d.). Benzyl chloride. Retrieved from [Link]
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Khidre, R. E., et al. (2017). Drug Design and Discovery: Principles and Applications. PMC - NIH. Retrieved from [Link]
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PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]
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